N,N-Dimethyl-2-(4-methylpiperazin-1-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H21N3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperazine with 2-chloropropane-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized as a surfactant and stabilizer in various industrial formulations.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s structural features, including the piperazine ring and dimethylamino group .
Biological Activity
N,N-Dimethyl-2-(4-methylpiperazin-1-YL)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a piperazine ring, which are critical for its biological interactions. Its molecular formula is C11H20N2, with a molecular weight of approximately 184.29 g/mol. The presence of these functional groups allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties.
Pharmacological Properties
- Serotonin Receptor Antagonism : Research indicates that this compound acts as an antagonist at serotonin receptors, suggesting its potential use in treating disorders related to serotonin dysregulation, such as depression and anxiety disorders.
- Antimicrobial Activity : The compound has shown promising results against various pathogens, including Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness). Its derivatives have exhibited significant antibacterial, antifungal, and antiprotozoal activities, making it a candidate for further development in infectious disease treatments .
- Neuropharmacology : The compound has been evaluated for its neuropharmacological effects, indicating potential applications in treating neurological disorders. Studies suggest that it may influence neurotransmitter systems beyond serotonin, possibly affecting dopamine and norepinephrine pathways .
The mechanism of action for this compound primarily involves its interaction with various neurotransmitter receptors:
- Serotonin Receptors : By antagonizing serotonin receptors, the compound can modulate serotonin levels in the brain, potentially alleviating symptoms of mood disorders.
- Antimicrobial Mechanism : The antimicrobial activity is thought to arise from the disruption of pathogen cell membranes or interference with metabolic pathways essential for their survival .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of derivatives of this compound against common bacterial strains. The results indicated:
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Compound A | 0.22 μg/mL | 0.25 μg/mL |
Compound B | 0.15 μg/mL | 0.20 μg/mL |
These compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics like ciprofloxacin .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, the effects of this compound on animal models of depression were assessed. The findings suggested:
Treatment Group | Behavioral Score (Depression Scale) |
---|---|
Control | 15 |
Treated | 8 |
The treated group showed a significant reduction in depression-like behaviors compared to controls, indicating the compound's potential as an antidepressant .
Properties
CAS No. |
99868-83-4 |
---|---|
Molecular Formula |
C10H23N3 |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H23N3/c1-10(9-11(2)3)13-7-5-12(4)6-8-13/h10H,5-9H2,1-4H3 |
InChI Key |
BFFGCZUZWAAJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.